molecular formula C9H11F2N B1472404 2-Fluoro-2-(4-fluorophenyl)propan-1-amine CAS No. 1312034-37-9

2-Fluoro-2-(4-fluorophenyl)propan-1-amine

Cat. No. B1472404
CAS RN: 1312034-37-9
M. Wt: 171.19 g/mol
InChI Key: AEVFZNSWSAFSMY-UHFFFAOYSA-N
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Description

“2-Fluoro-2-(4-fluorophenyl)propan-1-amine” is a chemical compound that belongs to the amphetamine family . It has an empirical formula of C9H12FN . The compound is related to 2-(4-Fluorophenyl)propan-2-amine hydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC(CC1=CC=C(C=C1)F)N . The InChI key is DGXWNDGLEOIEGT-UHFFFAOYSA-N .

Scientific Research Applications

Electrophilic Amination and Fluorine Atom Removal

  • Electrophilic Amination : The electrophilic amination of 4-fluorophenol with diazenes in the presence of ZrCl(4) demonstrates a methodology for introducing amino groups and removing the fluorine atom from the phenol, showcasing a process that involves ipso amination and the substitution of fluorine with chlorine (Bombek et al., 2004).

Antitumor Properties and Prodrug Design

  • Antitumor Benzothiazoles : Novel 2-(4-aminophenyl)benzothiazoles exhibit selective antitumor properties, with amino acid conjugation used to enhance water solubility and drug delivery, demonstrating potential in cancer treatment (Bradshaw et al., 2002).

Sigma Receptor Ligands

  • Sigma Receptor Ligands : Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines represent a new class of sigma receptor ligands, highlighting the role of fluorine substitution in modulating receptor affinity and selectivity (Schinor et al., 2020).

Synthetic Methodologies and Chemical Transformations

  • Domino Amination and Conjugate Addition : A catalyst-free approach for synthesizing 4-quinolone derivatives via tandem amination/conjugated Michael addition of 1-(2-fluorophenyl)prop-2-yn-1-ones with amines, offering a practical route to diverse quinolones (Iaroshenko et al., 2012).

Material Science and Polymer Chemistry

  • Fluoro-Polyimides : Soluble fluoro-polyimides synthesized from a fluorine-containing aromatic diamine and aromatic dianhydrides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, underscoring their significance in material science applications (Xie et al., 2001).

properties

IUPAC Name

2-fluoro-2-(4-fluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-9(11,6-12)7-2-4-8(10)5-3-7/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVFZNSWSAFSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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